6-tert-Butyl-2,3-epoxy-1,4-benzoquinone
6-tert-Butyl-2,3-epoxy-1,4-benzoquinone
Brand Name:
Vulcanchem
CAS No.:
158592-93-9
VCID:
VC21114840
InChI:
InChI=1S/C10H14O3/c1-10(2,3)5-4-6(11)8-9(13-8)7(5)12/h4,6,8-9,11H,1-3H3/t6-,8-,9+/m1/s1
SMILES:
CC(C)(C)C1=CC(C2C(C1=O)O2)O
Molecular Formula:
C10H14O3
Molecular Weight:
182.22 g/mol
6-tert-Butyl-2,3-epoxy-1,4-benzoquinone
CAS No.: 158592-93-9
Cat. No.: VC21114840
Molecular Formula: C10H14O3
Molecular Weight: 182.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 158592-93-9 |
|---|---|
| Molecular Formula | C10H14O3 |
| Molecular Weight | 182.22 g/mol |
| IUPAC Name | (1R,5R,6R)-3-tert-butyl-5-hydroxy-7-oxabicyclo[4.1.0]hept-3-en-2-one |
| Standard InChI | InChI=1S/C10H14O3/c1-10(2,3)5-4-6(11)8-9(13-8)7(5)12/h4,6,8-9,11H,1-3H3/t6-,8-,9+/m1/s1 |
| Standard InChI Key | PSYOCQSPCVZCHY-VDAHYXPESA-N |
| Isomeric SMILES | CC(C)(C)C1=C[C@H]([C@@H]2[C@H](C1=O)O2)O |
| SMILES | CC(C)(C)C1=CC(C2C(C1=O)O2)O |
| Canonical SMILES | CC(C)(C)C1=CC(C2C(C1=O)O2)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator